molecular formula C25H26N4O2 B2932607 3-(4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one CAS No. 1206984-71-5

3-(4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one

Cat. No. B2932607
CAS RN: 1206984-71-5
M. Wt: 414.509
InChI Key: QKNNIRHPIYWOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

  • Catalysis and Synthesis : Piperidine, a structural motif present in the query compound, has been utilized in dual system catalysts for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via one-pot reactions, highlighting its role in facilitating complex chemical transformations (Alizadeh, Ghanbaripour, & Zhu, 2014).

Material Science

  • Electron Transport Materials : Compounds containing quinoxaline units have been designed and synthesized for use in electronic transporting materials, demonstrating the utility of quinoxaline derivatives in organic electronics (Yin et al., 2016).

Biological Activities

  • Antimicrobial Agents : Thiazolidinone derivatives, synthesized using piperazine and quinoxaline scaffolds, have shown antimicrobial activity against a variety of bacterial and fungal strains, indicating the potential of these compounds in medicinal chemistry (Patel, R. V. Patel, Kumari, & Patel, 2012).
  • Antituberculosis Activity : Derivatives structurally related to quinoxalines have been studied for their activity against multidrug-resistant tuberculosis strains, providing insight into their potential therapeutic applications (Souza et al., 2013).

properties

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c30-24-23(26-21-8-4-5-9-22(21)27-24)28-14-12-20(13-15-28)25(31)29-16-10-19(11-17-29)18-6-2-1-3-7-18/h1-10,20H,11-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNIRHPIYWOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(=CC2)C3=CC=CC=C3)C4=NC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one

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